molecular formula C7H12F2O B13920212 [(1S)-3,3-difluorocyclohexyl]methanol

[(1S)-3,3-difluorocyclohexyl]methanol

Cat. No.: B13920212
M. Wt: 150.17 g/mol
InChI Key: BVOAPBKICTZRNM-LURJTMIESA-N
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Description

[(1S)-3,3-difluorocyclohexyl]methanol is a chemical compound with the molecular formula C7H12F2O. It is characterized by the presence of a cyclohexane ring substituted with two fluorine atoms and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-3,3-difluorocyclohexyl]methanol typically involves the fluorination of cyclohexane derivatives followed by the introduction of a methanol group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cyclohexane ring. The reaction is carried out under controlled conditions to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to achieve high yields and purity of the final product. The methanol group is introduced through subsequent reactions involving alcohols and appropriate catalysts .

Chemical Reactions Analysis

Types of Reactions

[(1S)-3,3-difluorocyclohexyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1S)-3,3-difluorocyclohexyl]methanol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(1S)-3,3-difluorocyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The methanol group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluoro-1-methylcyclohexyl)methanol
  • (3,3-Difluoro-1-methylcyclobutyl)methanol
  • (3,3-Difluoro-1-methylcyclopentyl)methanol

Uniqueness

[(1S)-3,3-difluorocyclohexyl]methanol is unique due to its specific stereochemistry and the presence of two fluorine atoms on the cyclohexane ring. This configuration imparts distinct chemical and biological properties compared to other similar compounds. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

[(1S)-3,3-difluorocyclohexyl]methanol

InChI

InChI=1S/C7H12F2O/c8-7(9)3-1-2-6(4-7)5-10/h6,10H,1-5H2/t6-/m0/s1

InChI Key

BVOAPBKICTZRNM-LURJTMIESA-N

Isomeric SMILES

C1C[C@@H](CC(C1)(F)F)CO

Canonical SMILES

C1CC(CC(C1)(F)F)CO

Origin of Product

United States

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